molecular formula C22H20ClNO3 B11692219 N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide

Cat. No.: B11692219
M. Wt: 381.8 g/mol
InChI Key: ZPSCHGUQMWKZSD-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chloro-methylphenoxy group through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Benzylic alcohols, ketones.

    Reduction: Amines.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The benzyloxy and chloro-methylphenoxy groups may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison: N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide is unique due to the presence of both benzyloxy and chloro-methylphenoxy groups, which may confer distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C22H20ClNO3/c1-16-13-20(11-12-21(16)23)27-15-22(25)24-18-7-9-19(10-8-18)26-14-17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,24,25)

InChI Key

ZPSCHGUQMWKZSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)Cl

Origin of Product

United States

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